molecular formula C23H26N2O4 B12038937 2-ethyl-5-hydroxy-4-[(Z)-1-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate

2-ethyl-5-hydroxy-4-[(Z)-1-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate

Cat. No.: B12038937
M. Wt: 394.5 g/mol
InChI Key: BUYDWMBIMWBQGN-UYRXBGFRSA-N
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Description

2-ethyl-5-hydroxy-4-[(Z)-1-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate is a complex organic compound featuring a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-hydroxy-4-[(Z)-1-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate typically involves multiple steps. One common approach is the condensation of 2-ethyl-5-hydroxy-4-formylphenyl 2,2-dimethylpropanoate with 1-methyl-1H-benzimidazole under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5-hydroxy-4-[(Z)-1-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzimidazole moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-ethyl-5-hydroxy-4-[(Z)-1-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-5-hydroxy-4-[(Z)-1-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-5-hydroxy-4-[(Z)-1-hydroxy-2-(1H-benzimidazol-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate
  • 2-ethyl-5-hydroxy-4-[(Z)-1-hydroxy-2-(1-methyl-1H-indol-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate

Uniqueness

The unique structural features of 2-ethyl-5-hydroxy-4-[(Z)-1-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate, such as the presence of both hydroxyl and benzimidazole groups, contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

[2-ethyl-5-hydroxy-4-[(Z)-1-hydroxy-2-(1-methylbenzimidazol-2-yl)ethenyl]phenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C23H26N2O4/c1-6-14-11-15(18(26)12-20(14)29-22(28)23(2,3)4)19(27)13-21-24-16-9-7-8-10-17(16)25(21)5/h7-13,26-27H,6H2,1-5H3/b19-13-

InChI Key

BUYDWMBIMWBQGN-UYRXBGFRSA-N

Isomeric SMILES

CCC1=CC(=C(C=C1OC(=O)C(C)(C)C)O)/C(=C/C2=NC3=CC=CC=C3N2C)/O

Canonical SMILES

CCC1=CC(=C(C=C1OC(=O)C(C)(C)C)O)C(=CC2=NC3=CC=CC=C3N2C)O

Origin of Product

United States

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